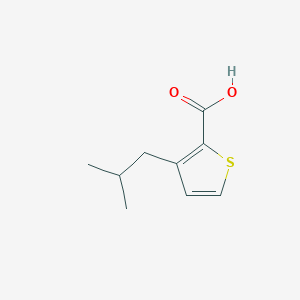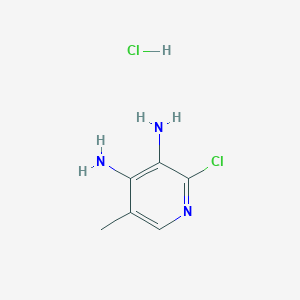
2-Chloro-5-methylpyridine-3,4-diamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-methylpyridine-3,4-diamine hydrochloride is a chemical compound with the molecular formula C6H8ClN3·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylpyridine-3,4-diamine hydrochloride typically involves the chlorination of 5-methylpyridine followed by amination. One common method includes the reaction of 5-methylpyridine with chlorine gas in the presence of a catalyst to form 2-chloro-5-methylpyridine. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield 2-Chloro-5-methylpyridine-3,4-diamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-Chloro-5-methylpyridine-3,4-diamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxyl groups, amines, or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols under basic or neutral conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted pyridines, aldehydes, acids, and amine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2-Chloro-5-methylpyridine-3,4-diamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 2-Chloro-5-methylpyridine-3,4-diamine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or interference with cellular signaling processes .
相似化合物的比较
Similar Compounds
- 2-Chloro-6-methylpyridine-3,4-diamine
- 2-Chloro-5-methylpyridine-4-amine
- 2-Chloro-5-methylpyridine-3-amine
Uniqueness
2-Chloro-5-methylpyridine-3,4-diamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
属性
分子式 |
C6H9Cl2N3 |
|---|---|
分子量 |
194.06 g/mol |
IUPAC 名称 |
2-chloro-5-methylpyridine-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C6H8ClN3.ClH/c1-3-2-10-6(7)5(9)4(3)8;/h2H,9H2,1H3,(H2,8,10);1H |
InChI 键 |
HBTKAPBKJJWITR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=C1N)N)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



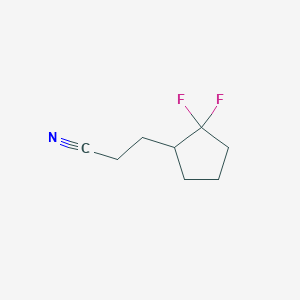
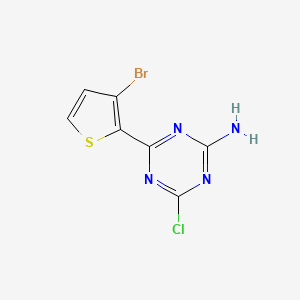

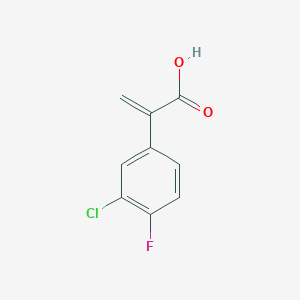
![5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13156570.png)

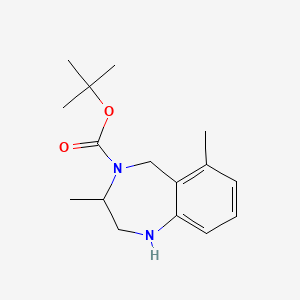
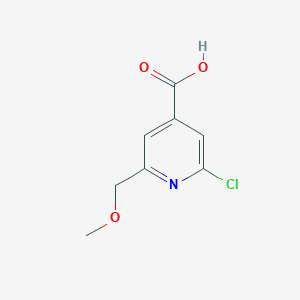

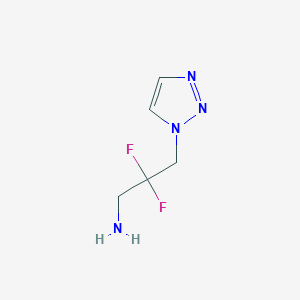
![Methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13156598.png)

